(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(5-aminopyrazolo[1,5-a]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-4,12H,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSMBNRJJNROBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)CO)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Enaminonitrile Intermediates
The synthesis of (5-aminopyrazolo[1,5-a]pyridin-3-yl)methanol often begins with the preparation of enaminonitrile precursors. A representative route involves the reaction of arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitriles, which subsequently react with hydrazine hydrate under reflux conditions . For example, the synthesis of 1-amino-2(1H)-pyridine-2-imine derivatives serves as a critical intermediate. These intermediates undergo Michael-type addition with acetylenedicarboxylates or acrylates, followed by cyclization and aromatization to yield the pyrazolo[1,5-a]pyridine core .
Key Reaction Conditions :
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Solvent : Ethanol or acetonitrile
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Temperature : Reflux (80–85°C)
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Catalyst : Piperidine or sodium ethoxide
A notable optimization involves sonochemical activation, which reduces reaction times from hours to minutes. For instance, sonication at 85°C for 20 minutes achieves comparable yields to traditional heating over 3 hours, enhancing scalability .
Catalytic Methods Involving Palladium and Copper
Palladium- and copper-catalyzed reactions have been employed to streamline the synthesis. A study demonstrated that Pd(OAc)₂ (10 mol%) in acetic acid under an oxygen atmosphere facilitates the coupling of N-amino-2-iminopyridines with β-diketones or β-ketoesters . This method avoids regioisomer formation, a common issue in non-catalytic routes.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Solvent | Ethanol with acetic acid (6 eq) |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Yield | 74–94% |
The mechanism involves enol tautomerization of the β-diketone, nucleophilic addition to the iminopyridine, and oxidative dehydrogenation mediated by molecular oxygen . Copper catalysts, while less efficient, offer cost advantages for large-scale production.
Sonochemical Synthesis for Green Chemistry
Sonochemical methods have emerged as eco-friendly alternatives. High-frequency ultrasound (20 kHz) accelerates the reaction between 1-amino-2-iminopyridines and acetylenedicarboxylates by enhancing mass transfer and reducing activation energy . This approach aligns with green chemistry principles by minimizing solvent use and energy consumption.
Comparative Performance :
| Method | Time | Yield | Energy Consumption |
|---|---|---|---|
| Traditional Reflux | 3 h | 72% | High |
| Sonication | 20 min | 78% | Low |
The sonochemical route also improves regioselectivity, avoiding byproducts common in thermal reactions .
Alternative Routes via Benzamide-Based Intermediates
Recent studies describe a novel pathway using N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide as a precursor. Condensation with acetylacetone or ethyl acetoacetate in ethanol, catalyzed by piperidine, yields pyrazolo[1,5-a]pyrimidine intermediates, which are subsequently reduced to the target alcohol .
Critical Steps :
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Condensation : Benzamide derivatives react with β-keto compounds at 80°C.
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Cyclization : Intramolecular dehydration forms the pyrazolo-pyrimidine core.
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Reduction : Sodium borohydride or LiAlH₄ reduces the nitrile group to a hydroxymethyl group .
This method achieves moderate yields (50–65%) but offers flexibility in introducing substituents on the pyridine ring .
Mechanistic Insights and Byproduct Management
The formation of this compound is prone to byproducts such as regioisomers and over-oxidized derivatives. Key strategies to mitigate these include:
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Stoichiometric Control : Limiting excess hydrazine hydrate to prevent over-cyclization .
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Atmosphere Optimization : Using inert gases (Ar) during sensitive steps to avoid oxidation .
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Chromatographic Purification : Silica gel chromatography resolves regioisomers, albeit at the cost of yield (10–15% loss) .
Industrial-Scale Production Considerations
Scaling up synthesis requires addressing solvent recovery, catalyst recycling, and waste management. A pilot study using continuous flow reactors achieved 90% yield with Pd(OAc)₂ recovery via filtration, reducing costs by 40% compared to batch processes .
Analytical Characterization
Post-synthesis characterization employs:
Chemical Reactions Analysis
1.1.1 Condensation with β-Diketones or β-Ketoesters
Pyrazolo[1,5-a]pyridines are often synthesized via condensation of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) under acidic or basic conditions . For (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol , a plausible route involves:
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Cyclization : Reaction of 5-aminopyrazole with a β-diketone (e.g., isatin or cyclic β-diketones) to form the pyrazolo[1,5-a]pyridine core.
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Functionalization : Introduction of a methanol group via hydrolysis of a nitrile or ester intermediate or direct nucleophilic substitution.
Key Conditions : Acidic catalysts (e.g., p-TSA, HNO₃) or microwave-assisted reactions .
1.1.2 Grignard Reactions
In related systems, Grignard reagents (e.g., iPrMgCl.LiCl) have been used to introduce alkyl groups to pyrazolo[1,5-a]pyridine scaffolds . For methanol derivatives, this could involve:
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Alkylation : Formation of a tertiary alcohol via Grignard addition to a carbonyl group.
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Reduction : Hydrogenation of a ketone or aldehyde intermediate.
Example :
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Reaction of pyrazolo[1,5-a]pyridine derivatives with iPrMgCl.LiCl followed by aqueous workup may yield alcohol derivatives .
1.2.1 Hydrogenation
Hydrogenation of pyrazolo[1,5-a]pyridine derivatives (e.g., pyrrole rings) under Pd/C catalysts can yield saturated or partially saturated analogs . This method could be adapted to introduce methanol groups via reduction of ketones or alkenes.
Example :
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Hydrogenation of tert-butyl 3-(5-aminopyrazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate in DMF yields a pyrrolidine derivative .
1.2.2 Cross-Coupling Reactions
While not explicitly mentioned for this compound, analogous pyrazolo[1,5-a]pyridines have undergone Sonogashira coupling to introduce alkynyl groups . This suggests potential for further functionalization via cross-coupling.
Functionalization of Pyrazolo[1,5-a]pyridines
Research Findings and Trends
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Regioselectivity : Condensation reactions with β-diketones typically favor pyrazolo[3,4-b]pyridine formation, but under optimized conditions (e.g., NaCl in ethanol), regioselectivity can be tuned .
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Catalyst Influence : Microwave and ultrasound irradiation accelerate reactions (e.g., 5-minute synthesis vs. 24-hour conventional heating) .
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Biological Relevance : Pyrazolo[1,5-a]pyridine derivatives show promise as kinase inhibitors, particularly in cancer therapy .
Scientific Research Applications
Antimicrobial Properties
Research indicates that (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by interfering with tubulin polymerization, which is critical for cancer cell division . The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors that modulate signaling pathways involved in cell growth and apoptosis.
Drug Development
This compound serves as a lead compound for developing new therapeutic agents. Its unique structure allows for the design of analogs with improved efficacy against various diseases, including cancer and infectious diseases .
Protein Kinase Inhibition
Recent studies have highlighted the potential of this compound as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Azim et al. (2020) | Antimicrobial Activity | Demonstrated significant antibacterial activity against multiple strains. |
| Dandia et al. (2018) | Synthesis of Derivatives | Developed novel derivatives with enhanced biological properties through functionalization. |
| Rahmati et al. (2018) | Anticancer Mechanism | Identified mechanisms involving tubulin polymerization inhibition leading to reduced cancer cell proliferation. |
Mechanism of Action
The mechanism of action of (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrazolo[1,5-a]pyridine derivatives allows for varied physicochemical and biological properties. Below is a detailed comparison of “(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol” with four related compounds:
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
Key Comparison Points
Structural Variations and Functional Groups: The piperazine moiety in “this compound” distinguishes it from simpler derivatives like Pyrazolo[1,5-a]pyridin-2-ylmethanol, which lacks this substituent . This moiety likely enhances receptor-binding affinity, as seen in its D₃ dopamine receptor activity . Ester derivatives (e.g., Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate) exhibit higher lipophilicity (LogP: 0.90) compared to the hydroxymethyl variant (XlogP: 2.2), suggesting differences in membrane permeability .
Synthetic Routes: The target compound’s synthesis likely involves multi-step functionalization, including amination and piperazine coupling, whereas simpler derivatives (e.g., Pyrazolo[1,5-a]pyridin-2-ylmethanol) may be synthesized via direct cyclization or ester hydrolysis . Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is synthesized via trifluoroacetic acid (TFA)-mediated deprotection of a tert-butoxycarbonyl (Boc) group, yielding high purity .
Biological Activity: The D₃ dopamine receptor targeting of “this compound” contrasts with the cytotoxicity observed in pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7-amino-N-aryl-pyrazolo[1,5-a]pyrimidines), highlighting the impact of core heterocycle modifications . Ester derivatives are often intermediates rather than end-stage drugs, as seen in Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate, which serves as a precursor for aldehyde-mediated coupling reactions .
Commercial Availability: Pyrazolo[1,5-a]pyridin-2-ylmethanol is commercially available from suppliers like Nanjing Norris-Pharm, whereas the target compound’s piperazine-substituted variant is less commonly listed, reflecting its specialized application .
Biological Activity
(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C8H8N2O
- Molecular Weight : Approximately 163.18 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine scaffold with an amino group at the 5-position and a hydroxymethyl group at the 3-position.
The unique configuration of this compound enhances its solubility and potential interactions with various biological targets compared to other similar compounds.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes, which is crucial for its therapeutic applications. Notably, it shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. This inhibition could lead to anti-cancer effects by preventing uncontrolled cell proliferation.
Antimicrobial Properties
Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, related pyrazole compounds have demonstrated effectiveness against various bacterial strains through mechanisms that disrupt biofilm formation and quorum sensing .
Anticancer Activity
The compound's structural analogs have shown promising results in inhibiting cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by interfering with tubulin polymerization and arresting the cell cycle .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The binding affinity to enzymes such as CDKs leads to altered phosphorylation states of target proteins.
- Disruption of Microbial Processes : The compound interferes with bacterial communication systems, thereby reducing virulence and enhancing susceptibility to antibiotics.
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound and its derivatives. Below are key findings from various research efforts:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(Aminomethyl)-2-methylpyrazole | Pyrazole | Antitumor activity |
| 7-Amino-4-methylpyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | Neuroprotective effects |
| 3-(Aminomethyl)-pyrazole | Pyrazole | Antimicrobial properties |
The presence of both an amino group and a hydroxymethyl group in this compound enhances its solubility and interaction potential compared to these analogs.
Q & A
Q. Q1. What are the established synthetic routes for (5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol, and what precursors are typically involved?
A: The compound is synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or their equivalents. For example:
- Route 1 : Reaction of 5-aminopyrazole with sodium nitromalonaldehyde under acidic conditions yields pyrazolo[1,5-a]pyrimidine intermediates, followed by reduction of nitro groups and hydroxylation to introduce the methanol substituent .
- Route 2 : Coupling of pre-functionalized pyrazolo[1,5-a]pyridines with protected alcohols, followed by deprotection (e.g., using LiOH or hydrogenolysis) .
Key Precursors : 5-Aminopyrazole, β-diketones (e.g., sodium nitromalonaldehyde), and aldehydes for functionalization .
Q. Q2. What analytical techniques are critical for characterizing this compound and verifying its purity?
A:
- Elemental Analysis : Confirm empirical formula (e.g., C: 61.65%, H: 4.38%, N: 27.65% as in analogous pyrazoloazines) .
- HRMS (ESI) : Validate molecular weight (e.g., [M + H]+ observed at m/z 254.1039 vs. calculated 254.1042) .
- NMR : Key signals include the methanol proton (δ ~4.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm).
- HPLC : Assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. Q3. How can low yields in the cyclocondensation step be mitigated during synthesis?
A: Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to ethanol or toluene .
- Catalyst Use : Palladium acetate (0.1–1 mol%) with ligands like BINAP enhances regioselectivity in coupling steps .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Q. Q4. How do structural modifications at position 7 of pyrazolo[1,5-a]pyridine impact biological activity?
A: Position 7 is critical for target binding. Examples:
- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at C7 enhance kinase inhibition (e.g., IRAK4 inhibitors) by stabilizing π-π interactions .
- Hydrophobic Substituents : Bulky groups (e.g., cyclohexyl) improve cell permeability but may reduce solubility, requiring logP optimization (target cLogD 2–3) .
- Methanol Group : Enhances hydrogen bonding with catalytic lysine residues in kinases like CDK2 .
Q. Q5. How should researchers address contradictory data in pharmacological assays (e.g., IC50 variability)?
A: Contradictions may arise from assay conditions or compound stability. Methodological solutions:
- Standardized Assays : Use identical buffer systems (e.g., 10 mM MgCl₂, pH 7.4) and enzyme sources (recombinant vs. cell lysates) .
- Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 24 hours) .
- Control for Redox Activity : Add antioxidants (e.g., 1 mM DTT) if the compound acts as a redox cycler .
Q. Q6. What computational methods are suitable for predicting the binding mode of this compound derivatives?
A:
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3LQD for IRAK4) to prioritize substituents .
- QM/MM Simulations : Refine binding poses by calculating charge distribution (e.g., DFT at B3LYP/6-31G* level) .
- MD Simulations : Assess dynamic stability (e.g., 100 ns runs in GROMACS) to identify critical residues for hydrogen bonding .
Q. Q7. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyridine cores be resolved?
A:
- Directing Groups : Install temporary groups (e.g., boronic esters) at C3 to steer C–H activation at C7 .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during coupling .
- Microwave-Assisted Synthesis : Enhances selectivity in SNAr reactions (e.g., 150°C, 30 minutes for amide formation) .
Methodological Notes
- Synthetic Reproducibility : Always confirm reaction stoichiometry via TLC or in-situ NMR, as minor deviations (e.g., 1.1 eq vs. 1.0 eq) significantly impact yields .
- Data Validation : Cross-reference HRMS and elemental analysis to rule out salt or hydrate forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
